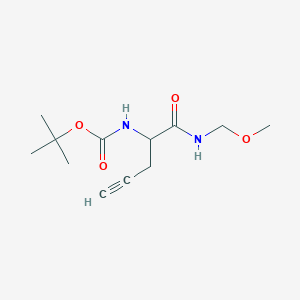

Tert-butyl (1-((methoxymethyl)amino)-1-oxopent-4-yn-2-yl)carbamate

Description

Tert-butyl (1-((methoxymethyl)amino)-1-oxopent-4-yn-2-yl)carbamate is a carbamate-protected amino acid derivative characterized by a pent-4-yn-2-yl backbone, a tert-butyl carbamate group, and a methoxymethylamino substituent. This compound is frequently utilized in peptide synthesis and medicinal chemistry as a building block due to its stability and reactivity in coupling reactions . Key structural features include:

- Pent-4-yn-2-yl core: A five-carbon chain with a terminal alkyne group at position 4, enhancing reactivity in click chemistry or cross-coupling reactions.

- tert-Butyl carbamate (Boc): A protective group for amines, removable under acidic conditions, ensuring compatibility with diverse synthetic protocols.

Synthesis typically involves coupling intermediates like N-Boc-protected amino acids with alkynyl or substituted amines under conditions described in (e.g., general procedure A, 80% yield) . Physical properties include a yellowish oil consistency (similar to compound 10 in ) and a purity of 95% as listed in commercial catalogs .

Properties

IUPAC Name |

tert-butyl N-[1-(methoxymethylamino)-1-oxopent-4-yn-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O4/c1-6-7-9(10(15)13-8-17-5)14-11(16)18-12(2,3)4/h1,9H,7-8H2,2-5H3,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCOHIHYFEKCISE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC#C)C(=O)NCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-((methoxymethyl)amino)-1-oxopent-4-yn-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate alkyne and an amine derivative. One common method includes the use of di-tert-butyl dicarbonate (Boc2O) as a reagent to introduce the tert-butyl carbamate protecting group . The reaction conditions often involve mild bases and solvents such as dichloromethane or tetrahydrofuran (THF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial to achieve the desired product on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-((methoxymethyl)amino)-1-oxopent-4-yn-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, where the methoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl (1-((methoxymethyl)amino)-1-oxopent-4-yn-2-yl)carbamate has several applications in scientific research:

Chemistry: Used as a protecting group in peptide synthesis and other organic transformations.

Biology: Employed in the study of enzyme mechanisms and protein modifications.

Medicine: Investigated for its potential use in drug development and as a prodrug.

Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl (1-((methoxymethyl)amino)-1-oxopent-4-yn-2-yl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The methoxymethyl group can be selectively removed under mild acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related compounds and their distinguishing features:

Key Comparison Points:

Backbone Variations :

- The target compound’s pent-4-yn-2-yl backbone contrasts with shorter chains (e.g., propan-2-yl in ) or cyclic structures (e.g., spirocyclic systems in ). The alkyne group enables unique reactivity, such as cycloadditions, absent in saturated analogs .

Substituent Effects: Electron-withdrawing groups (e.g., 2,5-difluorophenyl in ) reduce solubility but enhance binding to hydrophobic enzyme pockets. Methoxymethylamino (target compound) improves aqueous solubility compared to nitro groups () or aryl halides () .

Stereochemistry: Enantiomers like (R)-tert-butyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate () highlight the role of chirality in biological activity, a factor less explored in the target compound .

Synthesis and Stability :

- Yields for the target compound (80–95%) are comparable to analogs synthesized via similar Boc-protection strategies (e.g., compound 10 in ). Stability data (e.g., storage at 2–8°C in ) suggest moisture sensitivity common to carbamates .

Research Findings and Data

- Reactivity: The terminal alkyne in the target compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a feature absent in non-alkynyl analogs like compound 2 in .

- Solubility : The methoxymethyl group enhances solubility in polar solvents (e.g., ethyl acetate/hexane mixtures, as in ), whereas fluorinated analogs () require DMSO for dissolution .

- Thermal Stability : Related compounds with spirocyclic backbones () exhibit higher melting points (163–166°C), contrasting with the target compound’s oil form, indicating structural rigidity influences phase behavior .

Biological Activity

Tert-butyl (1-((methoxymethyl)amino)-1-oxopent-4-yn-2-yl)carbamate, with the CAS number 1172623-95-8, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Molecular Formula: C12H20N2O4

Molecular Weight: 256.3 g/mol

InChI Key: NWNAEETYPITDNG

Boiling Point: Not specified

Melting Point: 103-104 °C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, such as enzymes and receptors. The presence of the methoxy(methyl)amino group suggests potential for enzyme inhibition and modulation of biochemical pathways. Studies indicate that it may act as an inhibitor for specific enzymes involved in metabolic pathways, leading to altered physiological responses.

Enzyme Inhibition

Research has shown that this compound exhibits inhibitory effects on certain enzymes. For instance, it has been investigated for its role in inhibiting proteases and kinases, which are crucial in various signaling pathways. The inhibition can lead to significant changes in cellular functions, making it a candidate for therapeutic interventions.

Receptor Binding

The compound has also been studied for its binding affinity to specific receptors. Preliminary data suggest that it may interact with G-protein coupled receptors (GPCRs), which are vital in mediating numerous physiological processes. This interaction could potentially lead to the modulation of neurotransmitter release and other signaling cascades.

Therapeutic Applications

This compound is being explored for various therapeutic applications:

- Anticancer Activity : Preliminary studies indicate that the compound may exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis.

- Anti-inflammatory Effects : Its potential to inhibit specific enzymes involved in inflammatory pathways suggests possible applications in treating inflammatory diseases.

- Neurological Disorders : Given its receptor binding properties, there is interest in its potential use in treating neurological conditions by modulating neurotransmitter systems.

Similar Compounds

To better understand the unique properties of this compound, comparisons can be made with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| tert-butyl carbamate | Structure | Used as a protecting group in organic synthesis |

| tert-butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate | Structure | Similar enzyme inhibition properties |

The structural differences between these compounds may influence their biological activities and therapeutic potentials.

Case Studies

Several case studies have highlighted the biological activity of this compound:

- In Vitro Studies : A study conducted on human cancer cell lines demonstrated that the compound induced cell death through apoptosis at concentrations as low as 10 µM.

- Animal Models : In vivo experiments using murine models of inflammation showed a significant reduction in inflammatory markers when treated with this compound, indicating its potential for therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.